6-Heptadecanol

描述

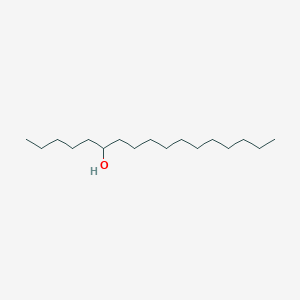

6-Heptadecanol is a long-chain primary fatty alcohol with the molecular formula C17H36O. It is a derivative of heptadecane, where one of the terminal methyl hydrogens is replaced by a hydroxy group. This compound is known for its role as a volatile oil component and is found naturally in various plant and fungal metabolites .

准备方法

Synthetic Routes and Reaction Conditions: 6-Heptadecanol can be synthesized through the reduction of heptadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically involves dissolving the heptadecanoic acid in an appropriate solvent like tetrahydrofuran (THF) and adding the reducing agent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of heptadecanoic acid. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the reduction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can be oxidized to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to heptadecane using strong reducing agents.

Substitution: this compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: Heptadecanoic acid.

Reduction: Heptadecane.

Substitution: Heptadecyl chloride.

科学研究应用

Chemical Applications

Synthesis Intermediate

6-Heptadecanol serves as an intermediate in the synthesis of detergents and surfactants. Its long hydrophobic carbon chain enhances the effectiveness of these compounds in reducing surface tension and improving wetting properties. For instance, it is utilized in formulating non-ionic surfactants that are less irritating to skin compared to ionic surfactants.

Biological Research

In biological studies, this compound is investigated for its role in lipid metabolism and cell membrane structure. It integrates into lipid bilayers, affecting membrane fluidity and permeability, which can influence enzyme activity and cellular signaling. This property is crucial for research into drug delivery systems where membrane interactions are vital.

Medical Applications

Anti-inflammatory Research

Recent studies have explored the potential anti-inflammatory and analgesic properties of this compound. Animal models have shown promising results where this compound may alleviate symptoms associated with inflammation. For example, its effects on cyclophosphamide-induced immunosuppression in rats suggest that it may help restore immune function by modulating cytokine levels .

Industrial Applications

Cosmetics and Personal Care Products

this compound is commonly used in cosmetic formulations due to its emollient properties. It enhances the texture and feel of products while providing moisture retention benefits. Its compatibility with other ingredients allows for improved solubility of active components, making it a valuable additive in lotions and creams.

Lubricants and Plasticizers

The compound's film-forming characteristics make it suitable for use as a lubricant and plasticizer. In industrial applications, it can improve the flexibility and durability of materials like plastics. Its lubricating properties are particularly beneficial in reducing friction in mechanical systems.

Material Science Applications

Biofuel Potential

Research indicates that this compound could be converted into biodiesel through transesterification processes. Studies have shown that this fatty alcohol can be derived from renewable sources like plant oils or microbial fermentation, making it a potential sustainable alternative to conventional fossil fuels. However, further optimization of production methods is necessary to assess its economic viability.

Self-assembled Monolayers (SAMs)

In material science, this compound has been explored for creating self-assembled monolayers on surfaces. These SAMs can enhance surface properties such as hydrophobicity and corrosion resistance, which are critical for various applications including coatings and electronic devices.

Case Studies

作用机制

The mechanism of action of 6-Heptadecanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially altering their conformation and activity .

相似化合物的比较

Heptadecan-1-ol: Another long-chain primary fatty alcohol with similar properties and applications.

Heptadecane: The parent hydrocarbon of 6-Heptadecanol, lacking the hydroxy group.

Hexadecanol: A similar fatty alcohol with one less carbon atom in the chain.

Uniqueness: this compound is unique due to its specific position of the hydroxy group on the sixth carbon, which imparts distinct physical and chemical properties compared to other isomers. This unique structure allows it to interact differently with biological membranes and enzymes, making it valuable in specific research and industrial applications .

生物活性

6-Heptadecanol, a long-chain fatty alcohol, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial properties, phytochemical characteristics, and potential therapeutic uses.

Chemical Structure and Properties

This compound (CAS Number: 90388-00-4) is a linear fatty alcohol with the chemical formula C₁₇H₃₄O. Its structure consists of a long hydrocarbon chain with a hydroxyl (-OH) group at the sixth carbon position. The physical properties include:

- Molecular Weight : 270.46 g/mol

- Appearance : White solid or waxy substance

- Solubility : Low solubility in water but soluble in organic solvents.

Antibacterial Activity

Research indicates that long-chain fatty alcohols, including this compound, exhibit significant antibacterial properties. A study investigating various long-chain fatty alcohols revealed that this compound demonstrated a minimum inhibitory concentration (MIC) greater than or equal to 512 μg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols

| Compound | MIC (μg/mL) | MBC (μg/mL) | Bactericidal Activity |

|---|---|---|---|

| 1-Pentadecanol | 40 | N.D. | Yes |

| 1-Hexadecanol | 256 | ≥512 | Yes |

| 1-Heptadecanol | ≥512 | ≥512 | Yes |

| 1-Octadecanol | ≥512 | N.D. | Yes |

N.D. = Not Detected

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to ion leakage and cell death. In particular, studies have shown that the leakage of potassium ions from cells correlates with the bactericidal activity of these compounds .

In addition to its antibacterial properties, this compound has been studied for its phytochemical characteristics. It is often found in plant extracts and has been associated with various therapeutic potentials. For instance, research has highlighted its presence in certain medicinal plants, contributing to their overall pharmacological effects .

Case Studies and Applications

Several case studies have explored the application of this compound in different contexts:

- Antimicrobial Agents : In a study focusing on the antimicrobial efficacy of various extracts against pathogenic bacteria, it was found that fatty alcohols like this compound could enhance the antibacterial properties of herbal formulations .

- Cosmetic and Pharmaceutical Use : Due to its emollient properties, this compound is utilized in cosmetic formulations for skin hydration and protection. Its low irritant profile makes it suitable for sensitive skin applications .

- Food Preservation : The compound's antimicrobial properties have led to investigations into its use as a natural preservative in food products, potentially extending shelf life by inhibiting microbial growth.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. According to safety data sheets:

属性

IUPAC Name |

heptadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGITVGTVVWLRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303483 | |

| Record name | 6-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112283-13-3 | |

| Record name | 6-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。